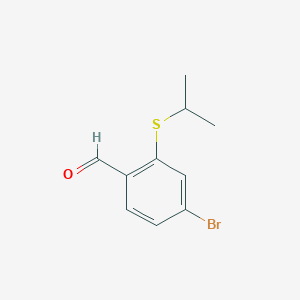

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSXCMCHPMPLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest within the realms of medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a sterically influential isopropyl thioether moiety, positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its potential applications, particularly in the context of drug development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely available in the public domain, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1340366-62-2 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₁BrOS | ChemicalBook[1] |

| Molecular Weight | 259.16 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 322.4 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | ChemicalBook[1] |

| Appearance | Expected to be a solid or high-boiling liquid | N/A |

Predicted Spectroscopic Data

The structural features of this compound suggest the following characteristic spectroscopic signatures:

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to distinct signals, likely a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (-CH) is expected around δ 3.0-3.5 ppm, coupled to the six methyl protons. The two methyl groups (-CH₃) will likely appear as a doublet around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 120-145 ppm. The carbons directly attached to the bromine, sulfur, and carbonyl group will have characteristic chemical shifts.

-

Isopropyl Carbons (-CH(CH₃)₂): The methine carbon should appear around δ 35-45 ppm, and the methyl carbons around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is predicted in the range of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[2]

-

Aldehyde C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach involves the reaction of a suitable 4-bromo-2-halobenzaldehyde, preferably 4-bromo-2-fluorobenzaldehyde, with propane-2-thiol (isopropyl mercaptan) in the presence of a base. The fluorine atom is an excellent leaving group for SₙAr reactions on activated aromatic rings.[3]

Proposed Synthetic Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde (CAS No. 1340366-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde that presents a unique combination of reactive functional groups, making it a valuable building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential applications, particularly in the realm of drug discovery. Due to the limited publicly available data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and scientifically grounded resource for researchers.

Introduction and Molecular Overview

This compound, with the CAS number 1340366-62-2, is a polysubstituted benzene derivative. Its structure incorporates three key features: an aldehyde group, a bromine atom, and an isopropyl thioether moiety. This trifecta of functionalities offers a versatile platform for a wide range of chemical transformations. The aldehyde can participate in nucleophilic additions and condensations, the aryl bromide is a classic handle for cross-coupling reactions, and the thioether can be involved in various synthetic manipulations, including oxidation. These characteristics make it a potentially important intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1340366-62-2 | |

| Molecular Formula | C₁₀H₁₁BrOS | PubChem |

| Molecular Weight | 259.16 g/mol | PubChem |

| Canonical SMILES | CC(C)SC1=C(C=C(Br)C=C1)C=O | PubChem |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Inferred |

Synthesis and Chemical Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-fluorobenzaldehyde. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the highly electronegative fluorine atom is displaced by an isopropyl thiolate nucleophile.

The reaction proceeds by the formation of sodium isopropanethiolate from propane-2-thiol and a base like sodium hydride. The thiolate then attacks the electron-deficient carbon atom bearing the fluorine, facilitated by the electron-withdrawing effect of the adjacent aldehyde group.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines or with active methylene compounds in reactions like the Perkin condensation.[1][2] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the aromatic ring.[3]

-

Aryl Bromide: The bromine atom on the aromatic ring is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for building molecular complexity.[1]

-

Thioether Group: The sulfur atom in the isopropyl thioether moiety can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule. Thioethers are important functional groups in many pharmaceuticals.[4][5]

Caption: Potential chemical transformations of the target molecule.

Potential Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial intermediates in the pharmaceutical industry.[1] The presence of both a bromine atom and a thioether group in this compound suggests several potential applications in drug discovery:

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of a diverse library of compounds for screening against various biological targets. The aldehyde can be used to introduce pharmacophoric elements, while the aryl bromide allows for diversification through cross-coupling.

-

Enzyme Inhibitors: The thioether moiety is present in numerous FDA-approved drugs and can interact with biological targets through various non-covalent interactions.[4] This compound could be a precursor for inhibitors of enzymes where a hydrophobic pocket can be occupied by the isopropyl thioether group.

-

Anticancer and Antimicrobial Agents: Bromine-containing compounds have shown potential as anticancer and antiviral agents.[6] Thioether-containing heterocyclic compounds are also being investigated as potential anticancer agents.[5] This molecule could be a valuable building block in the synthesis of novel therapeutic agents in these areas.

Caption: A hypothetical workflow for drug discovery using the target molecule.

Hypothetical Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Propane-2-thiol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Sodium Isopropanethiolate: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add propane-2-thiol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropanethiolate solution, add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Safety and Handling

As specific safety data for this compound is not available, precautions should be based on the known hazards of its functional groups: aromatic aldehydes, organobromine compounds, and thioethers.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.[7]

-

Hazards of Aromatic Aldehydes: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Some may be sensitizers.

-

Hazards of Organobromine Compounds: Organobromine compounds can be toxic and may have environmental hazards. Some are lachrymators.

-

Hazards of Thioethers: Thioethers often have unpleasant odors and should be handled in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its unique combination of an aldehyde, an aryl bromide, and a thioether functional group provides a versatile platform for the construction of complex molecules. While specific data for this compound is limited, this guide provides a scientifically reasoned framework for its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the field.

References

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

-

Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 3. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 7. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Characterization, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, a reliable synthetic pathway, characterization techniques, and explore its prospective role in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in the field of drug discovery. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities.[1][2] The benzaldehyde scaffold is a key component in various pharmacologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of different functional groups onto the benzaldehyde ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, incorporates two key functional groups: a bromine atom and an isopropyl thioether group. The presence of a halogen, such as bromine, can enhance a molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. Thioethers, on the other hand, are known to be present in various biologically active compounds and can participate in important interactions with biological macromolecules.[4] This unique combination of a bromine atom and a thioether moiety on a benzaldehyde core makes this compound an intriguing candidate for further investigation in drug development programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1340366-62-2 | N/A |

| Molecular Formula | C₁₀H₁₁BrOS | N/A |

| Molecular Weight | 259.16 g/mol | N/A |

| SMILES | CC(C)SC1=C(C=O)C=C(Br)C=C1 | N/A |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzaldehyde. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by the isopropyl thiolate anion. The electron-withdrawing aldehyde group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating this substitution.[5][6][7]

Synthetic Workflow

The overall synthetic strategy is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for SNAr reactions with thiols on activated aryl fluorides.[8]

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Propan-2-thiol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).

-

Nucleophile Addition: Slowly add propan-2-thiol (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following table provides predicted spectroscopic data based on its structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | δ ~10.2 (s, 1H, CHO), 7.8-7.5 (m, 3H, Ar-H), 3.8-3.5 (septet, 1H, SCH), 1.4-1.2 (d, 6H, SCH(CH₃)₂) |

| ¹³C NMR | δ ~190 (C=O), 140-120 (Ar-C), ~35 (SCH), ~23 (SCH(CH₃)₂) |

| IR (cm⁻¹) | ~2970 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic) |

| Mass Spec (EI) | M⁺ at m/z 258/260 (due to Br isotopes), fragments corresponding to loss of CHO, C₃H₇S, and Br. |

Potential Applications in Drug Discovery

The unique structural features of this compound suggest several potential avenues for its application in drug discovery.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes that are overexpressed in various types of cancer and are associated with cancer stem cell survival and resistance to therapy. Benzaldehyde derivatives have been investigated as inhibitors of ALDH isoforms, particularly ALDH1A3.[9] The electrophilic aldehyde group of this compound could potentially interact with the active site of ALDH enzymes, while the bromo and isopropylthio substituents could confer selectivity and potency.

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives have been reported to possess antimicrobial and antifungal properties.[2] The lipophilicity imparted by the bromo and isopropylthio groups could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.

Modulator of Antibiotic Activity

Some studies have shown that benzaldehyde can act as an antibiotic modulator, potentiating the activity of existing antibiotics against resistant bacterial strains.[1] this compound could be investigated for similar properties, potentially offering a new strategy to combat antibiotic resistance.

Building Block for Bioactive Heterocycles

Substituted benzaldehydes are valuable starting materials for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities, such as benzimidazoles and benzodiazepines.[3] this compound can serve as a versatile precursor for the synthesis of novel heterocyclic scaffolds for screening in various disease models.

Conclusion

This compound is a synthetically accessible molecule with a unique combination of functional groups that make it an attractive candidate for further investigation in the field of drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations. While experimental characterization data is not yet widely available, its spectroscopic properties can be reasonably predicted. The potential applications of this compound as an ALDH inhibitor, an antimicrobial agent, an antibiotic modulator, or as a building block for novel therapeutics warrant further exploration by researchers and scientists in the pharmaceutical and biotechnology industries.

References

-

dos Santos, J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. [Link]

-

Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

-

Saeed, M., et al. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

-

LibreTexts Chemistry. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

Li, Y., et al. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]

-

ACS Publications. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025, August 7). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

PubMed. (n.d.). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. [Link]

Sources

- 1. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oiccpress.com [oiccpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

Introduction

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, including a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and an isopropyl thioether moiety, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound, grounded in established chemical principles and supported by analogous literature precedents. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the characterization of the final product.

Strategic Approach: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of 4-bromo-2-fluorobenzaldehyde as the electrophilic partner and propan-2-thiol (isopropyl mercaptan) as the nucleophile.

Rationale for the Chosen Pathway

The choice of 4-bromo-2-fluorobenzaldehyde as the starting material is strategic for several reasons:

-

Activation of the Aryl Ring: The fluorine atom is positioned ortho to a strongly electron-withdrawing aldehyde group (-CHO). This electronic arrangement significantly activates the aryl ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

-

Excellent Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions, facilitating the irreversible substitution.

-

Commercial Availability: 4-Bromo-2-fluorobenzaldehyde is a readily available starting material.

Propan-2-thiol is an effective nucleophile for this transformation. The thiol is readily deprotonated under basic conditions to form the highly nucleophilic thiolate anion, which is required for the attack on the electron-deficient aromatic ring.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The isopropyl thiolate anion, generated in situ by the deprotonation of propan-2-thiol with a suitable base (e.g., potassium carbonate), attacks the carbon atom bearing the fluorine atom. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-aldehyde group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.

Experimental Protocol

This protocol is based on well-established procedures for similar SNAr reactions involving aryl halides and thiols.

Materials and Equipment

| Reagent/Equipment | Details |

| 4-Bromo-2-fluorobenzaldehyde | Commercially available |

| Propan-2-thiol (Isopropyl mercaptan) | Commercially available |

| Potassium Carbonate (K₂CO₃) | Anhydrous |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Ethyl acetate | Reagent grade |

| Brine (saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Silica gel for column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this stirred solution, add propan-2-thiol (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 4-bromo-2-fluorobenzaldehyde to the target molecule.

Caption: Synthesis of this compound.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrOS |

| Molecular Weight | 259.16 g/mol |

| Appearance | Expected to be a pale yellow oil or a low-melting solid |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.2 (s, 1H, -CHO)

-

δ 7.8-7.9 (d, 1H, Ar-H)

-

δ 7.5-7.6 (dd, 1H, Ar-H)

-

δ 7.3-7.4 (d, 1H, Ar-H)

-

δ 3.5-3.7 (sept, 1H, -CH(CH₃)₂)

-

δ 1.3-1.4 (d, 6H, -CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 191-192 (C=O)

-

δ 140-142 (C-S)

-

δ 135-137 (C-Br)

-

δ 130-132 (Ar-CH)

-

δ 128-130 (Ar-CH)

-

δ 125-127 (Ar-CH)

-

δ 122-124 (Ar-C)

-

δ 38-40 (-CH(CH₃)₂)

-

δ 22-24 (-CH(CH₃)₂)

-

-

Mass Spectrometry (EI):

-

m/z 258/260 ([M]⁺, characteristic bromine isotope pattern)

-

m/z 215/217 ([M-C₃H₇]⁺)

-

Conclusion

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzaldehyde with propan-2-thiol. This method is advantageous due to the accessibility of the starting materials and the well-understood, high-yielding nature of the SNAr reaction on activated aryl halides. The provided protocol offers a solid foundation for researchers to produce this valuable synthetic intermediate. It is recommended that the final product be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

References

- Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35(3), 313-316.

- Smissman, E. E., & Jorgensen, E. C. (1960). Facile Synthesis of Alkylthio-Benzaldehydes. Journal of Organic Chemistry, 25(1), 154-155.

- Patent CN103025696B: Method for preparing 4-bromo-2-methoxy-benzaldehyde.

-

PubChem Compound Summary for CID 63803394, this compound. National Center for Biotechnology Information. Retrieved from [Link]

Spectroscopic Profile of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust characterization of the target molecule.

Introduction

This compound, with the molecular formula C₁₀H₁₁BrOS, is a substituted aromatic aldehyde. Its structure incorporates a bromine atom, an isopropyl thioether group, and an aldehyde functional group on a benzene ring. The precise arrangement of these substituents dictates the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation and its behavior in mass spectrometry. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical synthesis and drug discovery pathways. This guide will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, underpinned by established experimental protocols and theoretical justifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and bromine, and the electron-donating, yet sterically bulky, isopropylthio group.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and typically appears as a singlet far downfield[1][2]. |

| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded. |

| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded. |

| ~7.4 | dd | 1H | Ar-H | Aromatic proton meta to both the aldehyde and bromine. |

| ~3.5 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group is adjacent to the sulfur and is split by six equivalent methyl protons. Protons on carbons adjacent to sulfur in thioethers typically appear in the 2.0-3.0 ppm range, but can be shifted further downfield by the aromatic ring[3]. |

| ~1.3 | d | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group are split by the single methine proton. |

Diagram 1: ¹H NMR Positional Assignments

Caption: Predicted ¹H NMR chemical shifts for the target molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O (aldehyde) | The carbonyl carbon of an aldehyde is strongly deshielded and appears significantly downfield[4][5]. |

| ~140 | Ar-C (ipso to S) | The carbon attached to the sulfur atom. |

| ~138 | Ar-C (ipso to CHO) | The carbon attached to the aldehyde group. |

| ~135 | Ar-CH | Aromatic methine carbon. |

| ~132 | Ar-C (ipso to Br) | The carbon attached to the bromine atom. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~40 | CH (isopropyl) | The methine carbon of the isopropyl group. |

| ~23 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be used for less soluble samples[6]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which is crucial for sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Data Reporting: Report chemical shifts (δ) in parts per million (ppm) relative to TMS. For ¹H NMR, include integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz)[7].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Rationale |

| 258/260 | [M]⁺ | The molecular ion peak will appear as a doublet with approximately 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[8]. |

| 243/245 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 215/217 | [M - C₃H₇]⁺ | Loss of the entire isopropyl group. |

| 184/186 | [M - SC₃H₇]⁺ | Cleavage of the C-S bond, resulting in a bromobenzaldehyde radical cation. This is a common fragmentation pathway for thioethers. |

| 156/158 | [C₆H₄Br]⁺ | Subsequent loss of CO from the [M - SC₃H₇]⁺ fragment, a characteristic fragmentation of aromatic aldehydes[9][10][11]. |

| 77 | [C₆H₅]⁺ | Loss of bromine from the [C₆H₄Br]⁺ fragment. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern drug discovery and development, the strategic design of novel molecular scaffolds is paramount. Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1] The introduction of diverse functional groups onto the benzaldehyde core allows for the fine-tuning of steric, electronic, and lipophilic properties, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly intriguing, yet underexplored, scaffold: 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde .

This molecule possesses a unique combination of functional groups: a reactive aldehyde, a bromine atom which can participate in cross-coupling reactions, and an isopropyl thioether moiety. The presence of a sulfur-containing functional group is of particular interest, as thioethers are found in a significant number of approved drugs and are known to modulate biological activity and improve pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a roadmap for researchers and drug development professionals interested in leveraging this promising scaffold.

Synthesis and Mechanism: A Plausible Synthetic Route

A robust and efficient synthesis is the gateway to exploring the potential of any new chemical entity. For this compound, a logical and field-proven approach is the nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In this proposed synthesis, we utilize 4-bromo-2-fluorobenzaldehyde as the starting material. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is an excellent leaving group for SNAr reactions.

The reaction proceeds via the attack of a nucleophile, in this case, the thiolate anion generated from 2-propanethiol, on the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the aldehyde group, which stabilizes the intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

2-Propanethiol (isopropyl mercaptan)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Slowly add 2-propanethiol (1.2 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically within 4-12 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of a novel compound is essential to confirm its identity and purity. The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁BrOS |

| Molecular Weight | 259.16 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |

Expected Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm.

-

Aromatic protons: Three protons on the benzene ring will exhibit distinct signals. The proton ortho to the aldehyde and meta to the bromine will likely appear as a doublet around δ 7.8-8.0 ppm. The proton meta to the aldehyde and ortho to the bromine will likely be a doublet of doublets around δ 7.5-7.7 ppm. The proton ortho to the thioether and meta to the aldehyde is expected to be a doublet around δ 7.2-7.4 ppm.

-

Isopropyl group (-CH(CH₃)₂): A septet for the methine proton is expected around δ 3.5-4.0 ppm, and a doublet for the six methyl protons should appear around δ 1.2-1.4 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aldehyde carbonyl carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine will be in the lower end of this range, while the carbons attached to the aldehyde and thioether will be further downfield.

-

Isopropyl group (-CH(CH₃)₂): The methine carbon should appear around δ 35-45 ppm, and the methyl carbons are expected around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Aldehyde C=O stretch: A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

Aldehyde C-H stretch: Two weak to medium bands are anticipated around 2720-2750 cm⁻¹ and 2820-2850 cm⁻¹.

-

Aromatic C=C stretches: Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

-

C-S stretch: A weak absorption may be observed in the 600-800 cm⁻¹ region, though it is often difficult to assign definitively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 258 and 260.

-

Fragmentation: Common fragmentation pathways would include the loss of the isopropyl group ([M-43]⁺), loss of the aldehyde group ([M-29]⁺), and cleavage of the C-S bond.

-

Reactivity and Derivatization Potential

The presence of multiple reactive sites in this compound makes it an excellent platform for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination: To introduce various amine functionalities.

-

Wittig reaction: For the formation of alkenes.

-

Grignard and organolithium reactions: To generate secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

-

Thioether Group: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities.

-

Bromo Group: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.

Sources

An In-Depth Technical Guide to 4-Bromo-2-(isopropylthio)benzaldehyde and Its Analogs for Advanced Research

A Note on the Subject Compound: As a Senior Application Scientist, ensuring scientific accuracy is paramount. Initial database and literature searches indicate that 4-bromo-2-(isopropylthio)benzaldehyde is not a well-documented or commercially available compound. Comprehensive experimental data on its physical and chemical properties is not publicly available at this time.

Therefore, this guide will focus on the closely related and structurally significant analog, 4-bromo-2-isopropylbenzaldehyde (CAS No: 1114808-82-0) .[1][2] We will use this compound as a foundational model to discuss the core physicochemical properties, reactivity, and potential applications relevant to researchers. Furthermore, we will extrapolate the anticipated properties and synthetic considerations for the target thioether derivative based on established chemical principles, providing a predictive framework for scientists interested in its novel synthesis and characterization.

Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are cornerstone building blocks in modern drug discovery and development. Their inherent reactivity, stemming from the electrophilic aldehyde and the tunable electronic nature of the aromatic ring, allows for their use as versatile synthons in creating complex molecular architectures. The strategic placement of substituents, such as halogens and alkyl groups, provides medicinal chemists with fine control over steric and electronic properties, which are critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

The subject of this guide, the 4-bromo-2-alkyl-substituted benzaldehyde scaffold, is of particular interest. The bromine atom at the para-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments.[3] The ortho-alkyl group, such as an isopropyl moiety, provides steric bulk that can influence the conformation of the aldehyde and any derivatives, potentially leading to enhanced binding affinity or isoform selectivity for a given biological target.

This guide provides an in-depth analysis of the known properties of 4-bromo-2-isopropylbenzaldehyde and a scientifically grounded projection of the properties for its isopropylthio analog.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and reaction setup. Below is a summary of the available and predicted data for 4-bromo-2-isopropylbenzaldehyde.

| Property | Value | Source |

| CAS Number | 1114808-82-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | PubChem CID: 56604253 |

| Boiling Point | 289.3±33.0 °C (Predicted) | ChemicalBook |

| Density | 1.356±0.06 g/cm³ (Predicted) | ChemicalBook |

| Purity | >97% (Typical Commercial) | [1] |

| Appearance | Not Available (Expected to be a solid or oil) | [1] |

| Storage Temperature | 2-8°C | [1] |

Expert Insights: The Influence of the Thioether Linkage

Replacing the ortho-isopropyl group with an isopropylthio group [-S-CH(CH₃)₂] to form the target compound, 4-bromo-2-(isopropylthio)benzaldehyde, would be expected to alter these properties in several predictable ways:

-

Molecular Weight: The introduction of a sulfur atom would increase the molecular weight to approximately 259.16 g/mol .

-

Polarity and Solubility: The sulfur atom in the thioether is less electronegative than a carbon atom and possesses lone pairs of electrons, which could slightly increase the molecule's polarity. However, its overall solubility in organic solvents is expected to remain high.

-

Boiling Point: The increased molecular weight and potential for weak dipole-dipole interactions from the C-S bond would likely result in a higher boiling point compared to its isopropyl analog.

Chemical Reactivity and Synthetic Pathways

The reactivity of this scaffold is dictated by three primary functional groups: the aldehyde, the aryl bromide, and the ortho-isopropyl group.

Aldehyde Group Reactivity

The aldehyde functionality is a versatile electrophilic center, susceptible to a wide range of nucleophilic additions. Key transformations include:

-

Oxidation: Can be readily oxidized to the corresponding 4-bromo-2-isopropylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Can be selectively reduced to 4-bromo-2-isopropylbenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a crucial transformation in drug synthesis.

-

Condensation Reactions: Participates in classical condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes and other functionalized products.

Aryl Bromide Reactivity

The C(sp²)-Br bond is a prime site for metal-catalyzed cross-coupling reactions, offering a powerful method for carbon-carbon and carbon-heteroatom bond formation. This allows for the diversification of the core structure, a key strategy in generating compound libraries for high-throughput screening.

Caption: Key cross-coupling reactions of the aryl bromide.

Proposed Synthesis of 4-bromo-2-(isopropylthio)benzaldehyde

Caption: Proposed synthetic workflow for the target compound.

Experimental Causality: The choice of 4-bromo-2-fluorobenzaldehyde as a precursor is strategic. The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is facilitated by the electron-withdrawing effect of both the para-bromo and, critically, the ortho-aldehyde groups which stabilize the intermediate Meisenheimer complex. A polar aprotic solvent like DMF is chosen to dissolve the ionic nucleophile and facilitate the reaction without protonating the thiolate.

Spectral Data and Characterization

No experimental spectra for 4-bromo-2-(isopropylthio)benzaldehyde are published. However, we can predict the key signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aldehydic Proton (-CHO): Expected as a singlet in the highly deshielded region of δ 9.8-10.2 ppm.

-

Aromatic Protons: Three protons on the aromatic ring would exhibit a complex splitting pattern consistent with a 1,2,4-trisubstituted system. We would expect signals between δ 7.5-8.0 ppm.

-

Isopropyl Protons (-S-CH(CH₃)₂): A septet for the methine proton (-CH) around δ 3.0-3.5 ppm, coupled to the six methyl protons.

-

Methyl Protons (-S-CH(CH₃)₂): A doublet for the six equivalent methyl protons around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): A signal in the range of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals, with the carbon bearing the bromine (C-Br) appearing around δ 120-130 ppm and the carbon bearing the thioether (C-S) appearing around δ 135-145 ppm.

-

Isopropyl Carbons: One signal for the methine carbon (~δ 35-45 ppm) and one for the two equivalent methyl carbons (~δ 20-25 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

Applications and Future Directions in Drug Development

While this specific molecule has not been explored, its structural motifs are present in compounds with demonstrated biological activity. Benzaldehyde derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thioether linkage can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, thioethers can be metabolically oxidized to sulfoxides and sulfones, offering a potential avenue for creating prodrugs or active metabolites.

Future Research Workflow:

-

Synthesis: Execute the proposed SNAr synthesis or an alternative route and fully characterize the novel compound using NMR, MS, and IR spectroscopy.

-

In Silico Screening: Use the validated structure for computational docking studies against relevant biological targets (e.g., kinases, dehydrogenases, proteases) to identify potential therapeutic applications.

-

In Vitro Assays: Screen the compound in relevant cell-based or enzyme-inhibition assays based on the docking results to validate its biological activity.

-

Lead Optimization: Utilize the aryl bromide handle for cross-coupling reactions to generate a library of derivatives, exploring the structure-activity relationship (SAR) to identify lead compounds with improved potency and selectivity.

This systematic approach, grounded in the foundational knowledge of the 4-bromo-2-isopropylbenzaldehyde scaffold, provides a clear and scientifically rigorous path forward for investigating the therapeutic potential of the novel 4-bromo-2-(isopropylthio)benzaldehyde.

References

-

AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 4-Bromobenzaldehyde. Retrieved from [Link]

Sources

A Guide to the Safety and Hazard Assessment of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and Other Novel Chemical Entities

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Uncharacterized Compounds

In the course of chemical research and development, scientists frequently synthesize or acquire novel molecules for which comprehensive safety and hazard data have not yet been established. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is one such compound. A thorough search of chemical safety databases and literature reveals a lack of specific toxicological and hazard information for this particular molecular structure.

This guide, therefore, pivots from a standard safety data sheet (SDS) to a more fundamental discussion of the principles and practices required to safely handle and assess a compound of unknown hazardous potential. The methodologies outlined herein are designed to be broadly applicable to other novel chemical entities that researchers may encounter.

The Principle of Chemical Analogy and Its Critical Limitations

When specific data is absent, a preliminary hazard assessment can be informed by examining the properties of structurally related compounds. However, this approach must be undertaken with extreme caution, as small changes in molecular structure can lead to significant differences in biological activity and toxicity.

For this compound, we can consider the hazards associated with its core components: a brominated aromatic ring, an aldehyde functional group, and an isopropyl thioether substituent.

-

Brominated Aromatic Compounds: These can exhibit a range of toxicities, including potential for liver toxicity and persistence in the environment.

-

Aromatic Aldehydes: Many benzaldehyde derivatives are known skin, eye, and respiratory tract irritants.[1][2][3][4] Some can also be sensitizers.[2]

-

Thioethers (Sulfides): While often less volatile than their thiol counterparts, organosulfur compounds can have strong, unpleasant odors and varying toxicological profiles.

The following table summarizes the Globally Harmonized System (GHS) classifications for several structurally related compounds. It is imperative to understand that these are for comparative purposes only and do not represent the confirmed hazards of this compound.

| Compound Name | GHS Hazard Statements |

| 4-Bromobenzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

| 4-Bromo-2-nitrobenzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[5] |

| 4-Bromo-2-(trifluoromethyl)benzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |

| 4-Bromo-2-hydroxybenzaldehyde | H302: Harmful if swallowedH319: Causes serious eye irritationH400: Very toxic to aquatic life[6] |

This comparative data suggests that this compound should be presumed to be, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. The potential for skin sensitization and aquatic toxicity should also be seriously considered.

Recommended Workflow for Hazard Assessment of a Novel Chemical

The following diagram and protocol outline a self-validating system for the safe handling of uncharacterized chemical compounds.

Caption: Workflow for the safety assessment of a novel chemical entity.

Step-by-Step Protocol for Handling this compound

1. Assume Hazard: In the absence of data, treat the compound as hazardous. This includes potential for acute toxicity, irritation, sensitization, and unknown long-term effects.

2. Engineering Controls:

- All handling of solid and liquid forms of the compound must be conducted in a certified chemical fume hood to prevent inhalation of dust, aerosols, or vapors.

- Ensure that a safety shower and eyewash station are readily accessible.[7]

3. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

- Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for any signs of degradation and change gloves frequently.

- Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

4. Handling and Storage:

- Avoid the creation of dust when handling the solid.

- Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

- The stability of this specific compound is unknown; therefore, protection from light and air may be prudent, as is common for many benzaldehyde derivatives.[8]

5. First Aid Measures:

- Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]

- Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation develops or persists.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Seek immediate medical attention.

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.

6. Accidental Release and Disposal:

- Spill: In the event of a spill, evacuate the area. Wearing the prescribed PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

- Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]

Fire and Explosion Hazards

While the flashpoint of this compound is unknown, related compounds like 4-bromobenzaldehyde have a high flash point (108°C), suggesting it is not highly flammable.[7] However, like most organic compounds, it will burn if exposed to a high-temperature ignition source.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides. Firefighters should wear self-contained breathing apparatus (SCBA).[4]

Toxicological Data of Related Compounds

The following table provides a summary of available toxicological data for a related compound. This is for informational purposes only and should not be considered representative of this compound.

| Compound | LD50 (Oral, Mouse) |

| 4-Bromobenzaldehyde | 1230 mg/kg[7] |

No specific data on skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity is available for this compound. Based on the data for related compounds, it should be treated as a skin and eye irritant.[2][3][4][7]

Conclusion

The safe handling of novel chemical entities like this compound is a cornerstone of professional laboratory practice. In the absence of specific safety data, a conservative approach that assumes significant hazard is both necessary and prudent. By adhering to the workflow and protocols outlined in this guide—encompassing the cautious use of chemical analogy, stringent engineering and PPE controls, and thorough documentation—researchers can mitigate risks and foster a culture of safety in the pursuit of scientific discovery. The hazard assessment for this and any novel compound should be a dynamic process, continuously updated as new information becomes available.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-2-nitrobenzaldehyde.

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. adpharmachem.com [adpharmachem.com]

A Theoretical Investigation and Research Roadmap for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Candidate for Drug Discovery

Abstract: This technical guide addresses the notable gap in the scientific literature regarding 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. While direct experimental and theoretical data for this specific molecule are scarce, its structural motifs—a substituted benzaldehyde core—suggest significant potential in medicinal chemistry and materials science. This document presents a comprehensive theoretical framework and a proposed research roadmap for the systematic investigation of this compound. By leveraging established computational chemistry protocols and drawing parallels with structurally related molecules, we outline a pathway to elucidate its electronic, structural, and reactive properties, thereby paving the way for its potential application in drug development and other advanced scientific fields. This guide is intended for researchers, computational chemists, and professionals in drug discovery who are interested in the de novo characterization of novel chemical entities.

Part 1: Foundational Understanding and Molecular Structure

This compound is an aromatic compound with the chemical formula C10H11BrOS.[1][2] Its structure features a benzaldehyde ring substituted with a bromine atom at the para-position and an isopropyl thioether group at the ortho-position relative to the aldehyde. This combination of functional groups is of particular interest. The aldehyde group is a versatile chemical handle for various organic transformations and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[3] The thioether linkage and the bulky isopropyl group can influence the molecule's lipophilicity and steric profile, while the bromine atom can modulate its electronic properties and potentially serve as a site for further functionalization.

Physicochemical Properties (Predicted)

Due to the limited experimental data, the physicochemical properties are largely based on computational predictions.

| Property | Predicted Value | Source |

| Molecular Formula | C10H11BrOS | PubChem[1] |

| Molecular Weight | 259.16 g/mol | ChemicalBook[2] |

| CAS Number | 1340366-62-2 | ChemicalBook[2][4] |

| Boiling Point | 322.4±37.0 °C | ChemicalBook[2] |

| Density | 1.43±0.1 g/cm³ | ChemicalBook[2] |

| XlogP | 3.4 | PubChem[1] |

Proposed Synthesis Pathway

Hypothetical Protocol:

-

Reactant Preparation: In a nitrogen-purged flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add propane-2-thiol (1.2 eq) to the solution, followed by the addition of a non-nucleophilic base like potassium carbonate (2.0 eq) to facilitate the deprotonation of the thiol.

-

Reaction Condition: Heat the reaction mixture at 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: A Proposed Framework for Theoretical Investigation

To comprehensively characterize this compound in the absence of experimental data, a robust theoretical investigation is proposed. This multi-faceted approach, primarily relying on Density Functional Theory (DFT), will elucidate the molecule's fundamental properties. The methodologies outlined below are based on successful theoretical studies of similar substituted benzaldehydes.[5][6][7][8]

Workflow for Theoretical Characterization

The proposed computational workflow is designed to systematically analyze the molecule from its basic geometry to its potential biological interactions.

Caption: Proposed workflow for the theoretical characterization of this compound.

Detailed Computational Methodologies

2.2.1. Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable conformation of the molecule.

-

Protocol:

-

The 3D structure of this compound will be built using molecular modeling software.

-

Geometry optimization will be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[6][7][8] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

-

A vibrational frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies will also be used to predict the IR and Raman spectra, which can be compared with future experimental data.

-

2.2.2. Electronic Structure Analysis

Understanding the electronic properties is key to predicting the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[6][7] This is invaluable for predicting how the molecule will interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[7][8]

2.2.3. Spectroscopic Predictions

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra in various solvents to understand the electronic transitions and the effect of the solvent on them.[7]

Molecular Docking and Drug-Likeness

Given the prevalence of benzaldehyde derivatives in medicinal chemistry, it is prudent to investigate the potential of this compound as a therapeutic agent.[9][10]

-

Target Selection: Based on the activities of similar compounds, potential protein targets could include enzymes such as elastase, or various kinases and receptors.[9][10]

-

Docking Protocol:

-

The 3D structure of the selected target protein will be obtained from the Protein Data Bank (PDB).

-

The optimized ligand structure (from DFT calculations) will be docked into the active site of the protein using software like AutoDock or Schrödinger Suite.

-

The binding affinity (in kcal/mol) and the interaction modes (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to assess the ligand's potential as an inhibitor or modulator.

-

Caption: A simplified workflow for the proposed molecular docking study.

Part 3: Proposed Experimental Validation

Theoretical studies, while powerful, must be grounded in experimental reality. The following experimental procedures are proposed to synthesize and characterize this compound, and to validate the computational predictions.

Synthesis and Purification

The hypothetical synthesis protocol described in Part 1.2 should be performed, followed by rigorous purification using column chromatography. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

-